

Introduction: The Strategic Importance of 3-Iodo-5-methyl-1H-pyrazole

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Compound of Interest

Compound Name: **3-Iodo-5-methyl-1H-pyrazole**

Cat. No.: **B1590837**

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In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its metabolic stability and versatile geometry make it a cornerstone for designing novel therapeutics targeting a range of diseases, from cancers to inflammatory conditions and infectious agents.[2][3][4]

Within this critical class of heterocycles, **3-Iodo-5-methyl-1H-pyrazole** (CAS No. 93233-21-7) emerges as a particularly valuable and strategic building block.[5][6][7] Its utility is not derived from inherent biological activity, but from its engineered chemical reactivity. The presence of a carbon-iodine bond at the 3-position transforms the pyrazole core into a versatile platform for advanced synthetic transformations. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering field-proven insights for its effective use in research and drug development.

Part 1: Core Physicochemical and Structural Characteristics

A precise understanding of a reagent's physical and chemical properties is the foundation of its successful application in synthesis. The key characteristics of **3-Iodo-5-methyl-1H-pyrazole** are summarized below.

Data Summary Table: Physicochemical Properties

Property	Value	Source
CAS Number	93233-21-7	[5] [6] [8] [9]
Molecular Formula	C ₄ H ₅ IN ₂	[5] [6] [7]
Molecular Weight	208.00 g/mol	[7]
Appearance	White to light brown solid	[10]
Boiling Point	294.0 ± 20.0 °C (Predicted)	[10]
Density	2.094 ± 0.06 g/cm ³ (Predicted)	[10]
pKa	11.76 ± 0.10 (Predicted)	[10]
Storage Conditions	Store at 2–8 °C under inert gas (Nitrogen or Argon)	[5] [10]
SMILES	CC1=CC(I)=NN1	[6]
InChI Key	Not readily available, structure is unambiguous	

These predicted values provide a reliable baseline for experimental design, particularly for determining reaction temperatures and solvent selection. The specified storage conditions are critical to prevent degradation and maintain the reagent's integrity over time.

Part 2: Synthesis Methodologies: A Tale of Two Strategies

The synthesis of **3-Iodo-5-methyl-1H-pyrazole** can be approached from two mechanistically distinct directions: building the iodinated pyrazole ring from acyclic precursors (cyclocondensation) or functionalizing a pre-formed pyrazole ring (electrophilic iodination). The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Methodology A: Regioselective Electrophilic Iodination

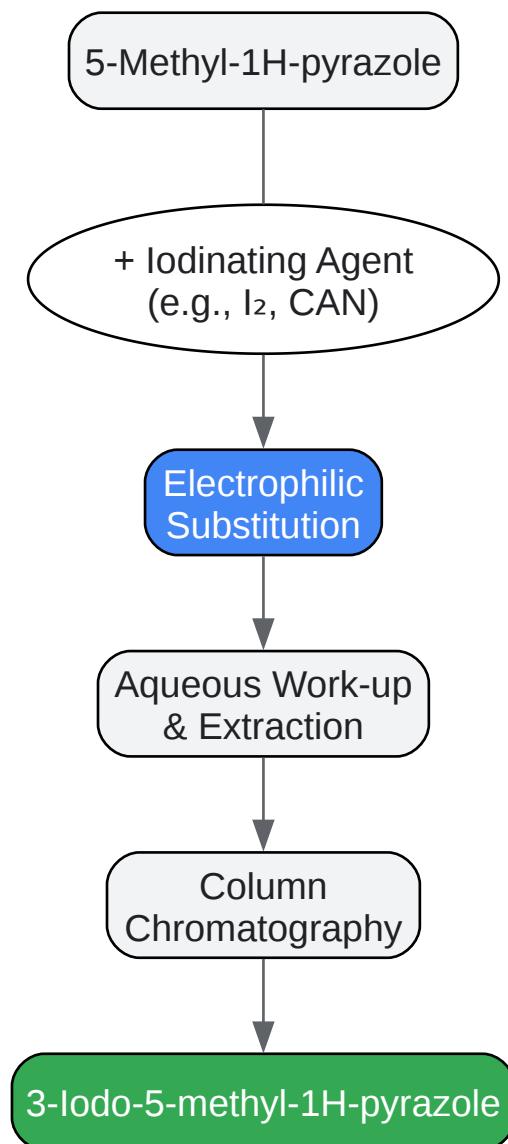
This is often the more direct approach, leveraging the inherent nucleophilicity of the pyrazole ring.

Causality and Mechanistic Insight: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is typically the most electronically activated site. However, iodination can be directed to other positions based on reaction conditions and the nature of the iodinating agent. For C3/C5 iodination, stronger electrophilic iodine sources or metal-assisted pathways are often employed.

Generalized Experimental Protocol:

- **Setup:** To a solution of 5-methyl-1H-pyrazole in a suitable solvent (e.g., THF, DMF, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add an iodinating agent. A common system is elemental iodine (I_2) in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) or a base.[\[11\]](#)
- **Reaction:** Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the starting material is consumed, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine.
- **Extraction & Purification:** The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Final Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure **3-Iodo-5-methyl-1H-pyrazole**.

Workflow Visualization: Electrophilic Iodination



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Caption: Workflow for the synthesis via electrophilic iodination.

Methodology B: De Novo Ring Formation via Cyclocondensation

This classical approach builds the heterocyclic ring from fundamental, non-cyclic components.

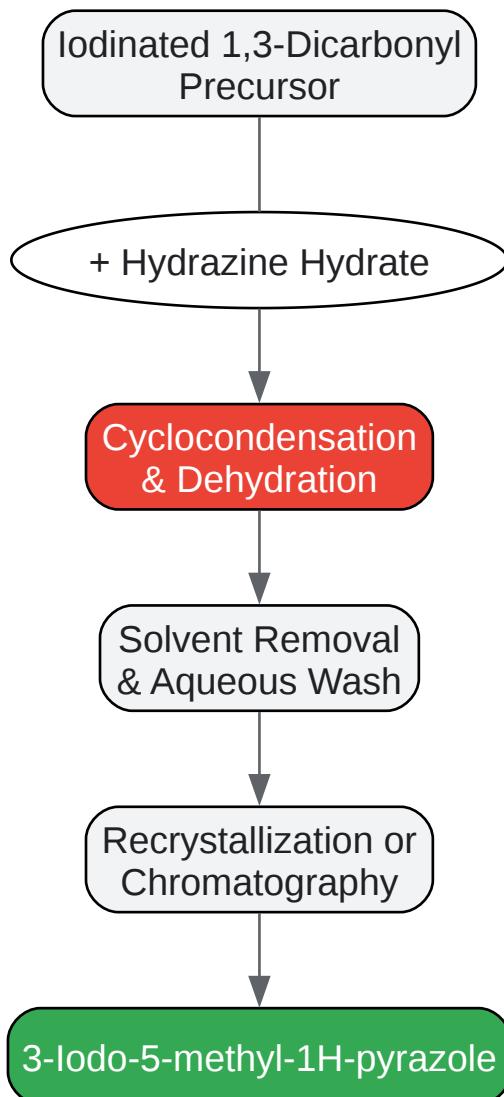
Causality and Mechanistic Insight: This reaction relies on the nucleophilic character of hydrazine, which attacks the electrophilic carbonyl carbons of a 1,3-difunctional precursor. A subsequent intramolecular condensation and dehydration event forms the stable aromatic

pyrazole ring. The key to obtaining the target molecule is using an appropriately iodinated 1,3-dicarbonyl compound.

Generalized Experimental Protocol:

- Precursor: Start with an iodinated β -dicarbonyl compound, such as 3-iodo-2,4-pentanedione.
- Setup: Dissolve the dicarbonyl precursor in a protic solvent like ethanol or acetic acid in a round-bottom flask.
- Reaction: Add hydrazine hydrate ($\text{H}_2\text{N}-\text{NH}_2 \cdot \text{H}_2\text{O}$) dropwise to the solution, often at room temperature or with gentle reflux. The reaction is typically exothermic.
- Monitoring: Monitor the reaction for the consumption of the limiting reagent via TLC or LC-MS.
- Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with water to remove any remaining hydrazine salts.
- Purification: The crude product is dried and purified, usually by column chromatography or recrystallization, to yield the final product.

Workflow Visualization: Cyclocondensation Pathway



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Caption: Workflow for the synthesis via cyclocondensation.

Part 3: The Synthetic Powerhouse: Key Reactions and Applications

The true value of **3-Iodo-5-methyl-1H-pyrazole** lies in its capacity as a synthetic intermediate. The carbon-iodine bond is a versatile functional handle for constructing molecular complexity, a process central to drug discovery and SAR (Structure-Activity Relationship) studies.

Application A: Palladium-Catalyzed Cross-Coupling Reactions

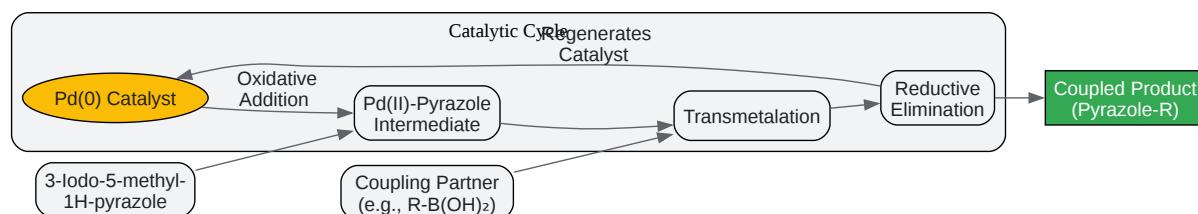
This is arguably the most significant application of iodo-pyrazoles. The C-I bond is sufficiently reactive to participate in a wide range of palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.

Causality and Mechanistic Insight: In these reactions, a palladium(0) catalyst undergoes oxidative addition into the C-I bond, forming a Pd(II)-pyrazole intermediate. This intermediate then undergoes transmetalation with a coupling partner (e.g., a boronic acid in Suzuki coupling or a terminal alkyne in Sonogashira coupling) followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, and alkynyl groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Key Cross-Coupling Variants:

- **Suzuki-Miyaura Coupling:** Reacts with boronic acids or esters to form biaryl or aryl-heteroaryl structures.
- **Sonogashira Coupling:** Reacts with terminal alkynes to introduce alkynyl moieties, which are important pharmacophores.[\[13\]](#)[\[14\]](#)
- **Heck Coupling:** Reacts with alkenes to form substituted olefins.
- **Buchwald-Hartwig Amination:** Reacts with amines to form N-aryl pyrazoles.

Workflow Visualization: Generalized Cross-Coupling



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Caption: The catalytic cycle of a generic cross-coupling reaction.

Application B: Metal-Halogen Exchange for Nucleophilic Reactivity

While the C-I bond makes the C3 position electrophilic in the context of cross-coupling, it can be synthetically inverted to become a nucleophilic center through metal-halogen exchange.

Causality and Mechanistic Insight: Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid exchange of the iodine atom for a lithium atom.^{[11][14]} This creates a highly reactive pyrazolyl-lithium species. This "umpolung" (reversal of polarity) is a powerful strategy, as the newly formed nucleophile can attack a wide range of electrophiles (aldehydes, ketones, CO₂, etc.), enabling the installation of different functional groups at the C3 position.^[13]

Generalized Experimental Protocol (Iodine-Lithium Exchange):

- **Setup:** Dissolve **3-Iodo-5-methyl-1H-pyrazole** (often N-protected) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
- **Exchange:** Slowly add a solution of n-BuLi. The exchange is typically very fast.
- **Trapping:** After a brief stirring period, add the desired electrophile (e.g., benzaldehyde).
- **Quench & Work-up:** Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
- **Purification:** Extract the product with an organic solvent and purify by standard methods (chromatography).

Part 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The information below is compiled from safety data sheets for structurally similar iodo-

pyrazoles and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[15][16][17][18]

Hazard Identification and Precautionary Measures

Hazard Class	GHS Code(s)	Precautionary Statements (Selected)
Skin Irritation	H315	P280: Wear protective gloves/protective clothing.[16][19]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]		P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Eye Damage/Irritation	H318/H319	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16]		

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[15][16]
- Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[15]
- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[16]

Handling and Storage:

- Handle in accordance with good industrial hygiene and safety practices.[15]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
- Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C for long-term stability.[10]
- Incompatible Materials: Strong oxidizing agents, strong reducing agents.[15]

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